molecular formula C14H13NO2 B11879265 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one CAS No. 104654-88-8

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one

Cat. No.: B11879265
CAS No.: 104654-88-8
M. Wt: 227.26 g/mol
InChI Key: QEVCORPXEHSDTN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is a complex organic compound with a unique fused ring structure

Preparation Methods

The synthesis of 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the fused ring structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride and alkyl halides.

    Addition: The double bond in the furoquinoline structure can undergo addition reactions with halogens or hydrogen halides.

Scientific Research Applications

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved often include modulation of signal transduction pathways and inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one can be compared with other similar compounds such as:

    Quinoline Derivatives: These compounds share the quinoline ring structure but differ in their substituents and functional groups.

    Furoquinoline Compounds: These have similar fused ring structures but may vary in the position and type of substituents.

    Isoquinoline Derivatives: These compounds have a similar nitrogen-containing ring but differ in the arrangement of the rings and substituents.

The uniqueness of this compound lies in its specific fused ring structure and the presence of both methylidene and dihydrofuro groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

104654-88-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one

InChI

InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16)

InChI Key

QEVCORPXEHSDTN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C

Origin of Product

United States

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